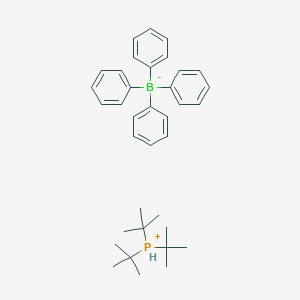

Tri-tert-butylphosphonium Tetraphenylborate

概述

描述

Tri-tert-butylphosphonium Tetraphenylborate is an organophosphorus compound widely used as a ligand in various catalytic reactions. It is known for its versatility and effectiveness in synthetic chemistry, pharmaceuticals, and materials science . The compound’s molecular formula is C12H28P.BF4, and it has a molecular weight of 290.13 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: Tri-tert-butylphosphonium Tetraphenylborate can be synthesized by reacting tri-tert-butylphosphine with tetrafluoroboric acid. The reaction typically occurs in an organic solvent such as methylene chloride. The process involves the addition of tetrafluoroboric acid to a solution of tri-tert-butylphosphine, followed by the separation of the organic layer and removal of the solvent to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the reaction of chlorinated tert-butane with phosphorus tribromide under nitrogen protection. The reaction mixture is then treated with tetrafluoroboric acid to yield the final product .

化学反应分析

Types of Reactions: Tri-tert-butylphosphonium Tetraphenylborate undergoes various types of reactions, including:

Substitution Reactions: It acts as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, enhancing the reactivity and selectivity of the catalytic processes.

Common Reagents and Conditions:

Suzuki Coupling: Aryl bromides and chlorides are commonly used with palladium catalysts.

Heck Coupling: Non-activated vinyl tosylates and electron-deficient olefins are used under palladium catalysis.

Major Products: The major products formed from these reactions include various arylated and vinylated compounds, which are valuable intermediates in organic synthesis .

科学研究应用

Catalytic Applications

1. Ligand in Transition Metal Catalysis

TTBP is predominantly used as a ligand in palladium-catalyzed reactions, including cross-coupling reactions such as Suzuki and Heck reactions. The bulky tert-butyl groups enhance the selectivity and reactivity of the palladium catalyst by preventing unwanted side reactions and stabilizing the active species .

2. C-H Activation

TTBP facilitates C-H activation processes, which are crucial for the functionalization of hydrocarbons. Its ability to stabilize transition states allows for more efficient activation of C-H bonds, leading to higher yields of desired products .

3. Hydrogenation Reactions

In hydrogenation processes, TTBP acts as a stabilizing agent for metal catalysts, improving their activity and selectivity towards the hydrogenation of alkenes and alkynes. This application is particularly valuable in pharmaceutical synthesis where high selectivity is required .

Case Studies

Case Study 1: Palladium-Catalyzed Cross-Coupling

A study demonstrated that TTBP significantly improved the efficiency of palladium-catalyzed cross-coupling reactions involving aryl halides and alkenes. The presence of TTBP increased the reaction rate and yield compared to traditional ligands, showcasing its effectiveness in synthetic methodologies .

Case Study 2: C-H Activation in Complex Molecules

Research involving TTBP as a ligand in C-H activation revealed its capability to selectively functionalize complex organic molecules. The study highlighted how TTBP's steric hindrance allowed for regioselective C-H activation, which is crucial in the synthesis of pharmaceuticals .

作用机制

The compound exerts its effects by acting as a ligand that enhances the reactivity and selectivity of catalytic processes. It facilitates stable complex formation and improves catalytic activity. For example, in the α-arylation of α,β-unsaturated imides, it operates via a visible light photoredox catalytic cycle, generating aminium radicals from diarylalkylamines under the influence of a photoredox catalyst .

相似化合物的比较

- Tri-tert-butylphosphine Tetrafluoroborate

- Tri-tert-butylphosphine Fluoroboric Acid Adduct

- Tri-tert-butylphosphonium Tetrafluoroborate

Uniqueness: Tri-tert-butylphosphonium Tetraphenylborate stands out due to its high stability and effectiveness as a ligand in various catalytic reactions. Its ability to enhance reactivity and selectivity makes it a preferred choice in many synthetic applications .

生物活性

Introduction

Tri-tert-butylphosphonium tetraphenylborate (TTBPh) is a quaternary phosphonium salt with notable applications in organic synthesis and catalysis. Its unique structure, characterized by bulky tert-butyl groups and a tetraphenylborate anion, enhances its solubility and reactivity in various chemical reactions. This article explores the biological activity of TTBPh, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₃₆H₄₈BP

- Molecular Weight : 522.56 g/mol

- CAS Number : 131322-08-2

- Purity : ≥98% (by HPLC)

- Solubility : Moderately soluble in polar organic solvents

| Property | Value |

|---|---|

| Molecular Formula | C₃₆H₄₈BP |

| Molecular Weight | 522.56 g/mol |

| CAS Number | 131322-08-2 |

| Purity | ≥98% |

| Solubility | Moderately soluble |

TTBPh exhibits several biological activities primarily attributed to its ability to interact with biological membranes and proteins. Its quaternary ammonium structure allows it to function as a surfactant, facilitating the transport of other compounds across cell membranes.

- Antifungal Activity : TTBPh has been studied for its antifungal properties, particularly against various strains of fungi. Research indicates that it can disrupt fungal cell membranes, leading to increased permeability and cell death.

- Enzyme Inhibition : TTBPh acts as a reversible inhibitor of cholinesterases, enzymes responsible for breaking down acetylcholine in the nervous system. This inhibition can have implications for neurological disorders and pesticide development.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of bacteria, making it a potential candidate for developing new antimicrobial agents.

Case Studies

-

Antifungal Efficacy Study :

- A study evaluated the antifungal activity of TTBPh against Candida albicans and Aspergillus niger. Results showed that TTBPh significantly inhibited fungal growth at concentrations as low as 0.5 mg/mL, demonstrating its potential as an antifungal agent.

-

Cholinesterase Inhibition :

- Research conducted on the effects of TTBPh on cholinesterase enzymes revealed that it inhibits acetylcholinesterase activity by approximately 50% at a concentration of 1 mM. This suggests its utility in studying cholinergic signaling pathways.

Table 2: Summary of Biological Activities

| Activity Type | Organism/Target | Concentration (mg/mL) | Effect |

|---|---|---|---|

| Antifungal | Candida albicans | 0.5 | Inhibition of growth |

| Antifungal | Aspergillus niger | 0.5 | Inhibition of growth |

| Enzyme Inhibition | Cholinesterase | 1 | 50% inhibition |

| Antimicrobial | Various bacteria | Varies | Inhibition observed |

Applications in Medicine and Industry

TTBPh's biological activities suggest several applications:

- Pharmaceuticals : Its antifungal and antimicrobial properties may lead to the development of new drugs targeting resistant strains.

- Agriculture : As an enzyme inhibitor, TTBPh could be investigated for use in pest control formulations.

- Biotechnology : Its ability to facilitate membrane transport makes it useful in drug delivery systems.

常见问题

Basic Research Questions

Q. How can researchers determine the solubility of Tri-tert-butylphosphonium tetraphenylborate in different solvents, and why do literature values often conflict?

- Methodological Answer : Solubility determination should employ standardized gravimetric or titrimetric methods under inert atmospheres (e.g., argon) to prevent decomposition. Conflicting literature values arise from variations in solvent purity, temperature control, and measurement units (e.g., molarity vs. weight percentage) . Validate results using nuclear magnetic resonance (NMR) to detect decomposition byproducts like triphenylborane .

Q. What purification techniques are recommended for isolating high-purity this compound?

- Methodological Answer : Recrystallization in anhydrous acetone or tetrahydrofuran under nitrogen is effective. Monitor purity via P NMR to confirm the absence of phosphine oxide byproducts. Store the compound at sub-ambient temperatures (<0°C) in amber vials to minimize photolytic degradation .

Q. How does this compound interact with alkali metal ions in precipitation reactions?

- Methodological Answer : The tetraphenylborate anion forms insoluble salts with K, Cs, and NH via charge-dispersed anion-cation interactions. Use flame atomic absorption spectroscopy (FAAS) or inductively coupled plasma mass spectrometry (ICP-MS) to quantify ion selectivity and precipitate stoichiometry .

Advanced Research Questions

Q. What mechanisms drive the catalytic decomposition of this compound, and how can these pathways be inhibited?

- Methodological Answer : Palladium-catalyzed degradation involves cleavage of B–C bonds in tetraphenylborate, releasing benzene. Investigate using B NMR and gas chromatography-mass spectrometry (GC-MS) to track intermediates. Add mercury compounds (e.g., diphenylmercury) to sequester catalytic Pd(0) species . Rate constants follow first-order kinetics: .

Q. How can X-ray crystallography elucidate the supramolecular structure of this compound salts?

- Methodological Answer : Single-crystal X-ray diffraction reveals C–Hπ and N–HO hydrogen bonding between the tetraphenylborate anion and phosphonium cation. Compare bond lengths (e.g., B–C: ~1.64 Å) and angles with alkali metal tetraphenylborates to identify steric effects from the tert-butyl groups .

Q. What strategies optimize the use of this compound in solid-state electrolytes for Li/Na ion conduction?

- Methodological Answer : Functionalize the tetraphenylborate anion with carboxylic acid groups to construct anionic metal-organic frameworks (MOFs). Characterize ionic conductivity via electrochemical impedance spectroscopy (EIS) and compare with traditional salts like LiBPh. The delocalized charge on BPh reduces Coulombic attraction, enhancing ion mobility .

Q. How should researchers reconcile discrepancies between experimental and theoretical solubility products (K) for tetraphenylborate salts?

- Methodological Answer : Theoretical K values often ignore ion-pairing or solvent polarity effects. Use ICP-AES to measure residual metal ions in saturated solutions and correlate with computational models (e.g., COSMO-RS). Address inconsistencies by standardizing temperature (±0.1°C) and ionic strength buffers .

Q. What safety protocols are critical when handling this compound in large-scale syntheses?

- Methodological Answer : Conduct reactions in explosion-proof reactors with pressure relief systems. Monitor benzene release (a decomposition byproduct) using real-time GC-MS. Store bulk material in fire-resistant containers under nitrogen, and avoid contact with transition metals (e.g., Pd, Ni) to prevent catalytic degradation .

Q. Which analytical techniques best quantify trace impurities in this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (254 nm) resolves phosphonium oxidation products. For metal contaminants (e.g., Pd, Hg), employ microwave plasma-atomic emission spectroscopy (MP-AES) with detection limits <1 ppb .

Q. How can researchers optimize synthetic yields of this compound while minimizing side reactions?

- Methodological Answer : Use a 1:1 molar ratio of tri-tert-butylphosphine to sodium tetraphenylborate in dichloromethane. Stir at −20°C for 24 hours to favor ion exchange over phosphine oxidation. Isolate the product via vacuum filtration and wash with cold diethyl ether to remove unreacted precursors .

Q. What role do C–Hπ interactions play in stabilizing the crystal lattice of this compound?

- Methodological Answer : C–Hπ bonds between tert-butyl C–H donors and phenyl rings create a 2D supramolecular network. Quantify interaction energies using density functional theory (DFT) and compare with crystallographic data (e.g., HC distances: ~2.7 Å) .

属性

IUPAC Name |

tetraphenylboranuide;tritert-butylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.C12H27P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10(2,3)13(11(4,5)6)12(7,8)9/h1-20H;1-9H3/q-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWISVPBFGJWCBS-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630928 | |

| Record name | Tri-tert-butylphosphanium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131322-08-2 | |

| Record name | Borate(1-), tetraphenyl-, hydrogen, compd. with tris(1,1-dimethylethyl)phosphine (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131322-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-tert-butylphosphanium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。